molecular formula C9H8FN3O B2940101 5-Fluoro-1-methyl-1H-indazole-3-carboxamide CAS No. 1638591-44-2

5-Fluoro-1-methyl-1H-indazole-3-carboxamide

Cat. No. B2940101
CAS RN: 1638591-44-2
M. Wt: 193.181
InChI Key: GDGNASXSZYDGJM-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indazole-3-carboxamide is a synthetic cannabinoid . It is an analog of AB-PINACA characterized by the replacement of the carboxamide with ethyl acetate and the addition of an alkyl-terminal fluorine atom .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide by a naphthyl, quinolinyl, isoquinolinyl, adamantyl, or 1-amino-1-oxoalkan-2-yl group and substitution at the one position of the indazole ring by an alkyl, haloalkyl, alkenyl, cycloalkylmethyl, cycloalkylethyl, benzyl, N-methyl-2-piperidinylmethyl, or 2- (4-morpholinyl)ethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Drug Toxicity and Metabolism

Research has identified the pathways and metabolic consequences of substances structurally related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide. For example, studies on synthetic cannabinoids, which share a part of the chemical structure with this compound, have shed light on their metabolism and toxicological profiles. The detection and quantification of these compounds, alongside investigation into their metabolic pathways, are crucial for understanding their pharmacokinetics and toxicological effects (Kusano et al., 2018; Sutlović et al., 2018).

Chemotherapy for Cancer

Several studies have explored the applications of fluorouracil, a compound related to this compound, in the treatment of various cancers, highlighting the modulation of 5-fluorouracil in chemotherapy. These studies offer insights into the effectiveness of fluorouracil in combination with other agents in improving patient outcomes in cases of colorectal, gastric, and other cancers (Buroker et al., 1985; Porschen et al., 2001).

Molecular Predictors of Chemotherapy Response

Research has also focused on identifying molecular predictors of response to fluorouracil-based chemotherapy, aiming to optimize treatment strategies for individuals with colorectal cancer. The study of gene polymorphisms, such as those in the Methylenetetrahydrofolate reductase (MTHFR) gene, provides valuable insights into the potential for personalized medicine approaches in cancer treatment (Marcuello et al., 2006).

Neurological Complications in Chemotherapy

There are also investigations into the neurological complications associated with chemotherapy regimens involving fluorouracil, which is chemically related to this compound. Studies document cases of leukoencephalopathy, providing important considerations for the neurological management of patients undergoing chemotherapy (Chen et al., 1994).

Future Directions

The future directions for research on 5-Fluoro-1-methyl-1H-indazole-3-carboxamide and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their mechanism of action . Additionally, due to the potential for abuse and the associated health risks, there may be a need for regulatory control of these substances .

Biochemical Analysis

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby influencing their function .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines . This suggests that 5-Fluoro-1-methyl-1H-indazole-3-carboxamide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

5-fluoro-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNASXSZYDGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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